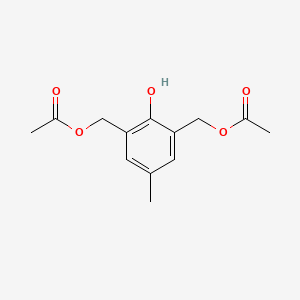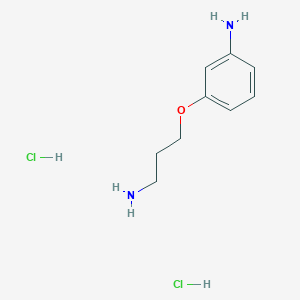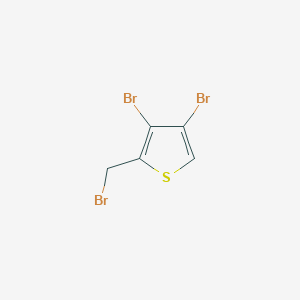
3,4-Dibromo-2-(bromomethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2-(bromomethyl)thiophene is a brominated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex thiophene-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-(bromomethyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(bromomethyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often include solvents like acetic acid or chloroform and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The choice of brominating agents and solvents may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-(bromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, using reagents like sodium amide or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, although these reactions are less common for this compound.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Grignard Reagents: Utilized for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for use in electronic materials, pharmaceuticals, and agrochemicals .
Scientific Research Applications
3,4-Dibromo-2-(bromomethyl)thiophene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of conjugated polymers and other thiophene derivatives.
Biology: Investigated for its potential as a building block in bioactive molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-(bromomethyl)thiophene depends on its application. In coupling reactions, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. In biological systems, its activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Another brominated thiophene used in polymer synthesis.
3,4-Dibromothiophene: Lacks the bromomethyl group but is used in similar applications.
2-Bromo-3-methylthiophene: Used as a pharmaceutical intermediate.
Uniqueness
3,4-Dibromo-2-(bromomethyl)thiophene is unique due to the presence of both bromine and bromomethyl groups, which provide versatility in synthetic applications. This dual functionality allows for more diverse chemical modifications compared to other brominated thiophenes.
Properties
Molecular Formula |
C5H3Br3S |
|---|---|
Molecular Weight |
334.86 g/mol |
IUPAC Name |
3,4-dibromo-2-(bromomethyl)thiophene |
InChI |
InChI=1S/C5H3Br3S/c6-1-4-5(8)3(7)2-9-4/h2H,1H2 |
InChI Key |
LOZAMUVKTMEAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



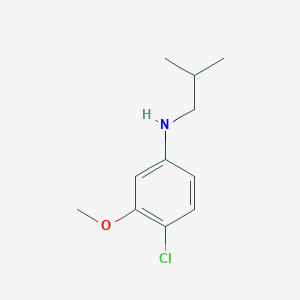
![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)
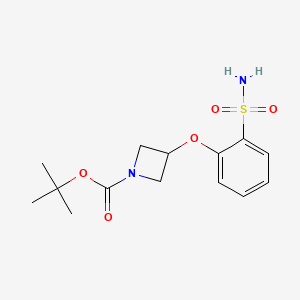
![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)
![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)

![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)

![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)


